molecular formula C9H12F2O3 B13061739 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one

4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one

Cat. No.: B13061739
M. Wt: 206.19 g/mol
InChI Key: ZZJALXISQGBAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of difluoropropanoyl and dimethyloxolan groups in its structure imparts distinct reactivity and stability, making it a subject of interest in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one typically involves the introduction of difluoromethyl groups into the oxolan ring. One common method is the reaction of 2,2-dimethyloxolan-3-one with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are crucial for scaling up the synthesis while maintaining safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one stands out due to its specific structural features, which confer unique reactivity and stability.

Properties

Molecular Formula

C9H12F2O3

Molecular Weight

206.19 g/mol

IUPAC Name

4-(2,2-difluoropropanoyl)-2,2-dimethyloxolan-3-one

InChI

InChI=1S/C9H12F2O3/c1-8(2)6(12)5(4-14-8)7(13)9(3,10)11/h5H,4H2,1-3H3

InChI Key

ZZJALXISQGBAJW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(CO1)C(=O)C(C)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.